molecular formula C16H14N2O4 B1608678 2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 355022-55-8

2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No.: B1608678
CAS No.: 355022-55-8
M. Wt: 298.29 g/mol
InChI Key: CDFQRYKCDQKTAF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3,4-dimethoxybenzaldehyde, followed by cyclization and carboxylation reactions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with fewer double bonds or aromatic rings.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid has various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3-(3,4-Dimethoxyphenyl)-L-alanine: Another compound with a 3,4-dimethoxyphenyl group but different functional groups and properties.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid is unique due to its specific combination of a benzimidazole ring, a 3,4-dimethoxyphenyl group, and a carboxylic acid group

Properties

CAS No.

355022-55-8

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c1-21-13-6-4-9(8-14(13)22-2)15-17-11-5-3-10(16(19)20)7-12(11)18-15/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

CDFQRYKCDQKTAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Origin of Product

United States

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